rac-2-Despiperidyl-2-amino Repaglinide

Description

Properties

IUPAC Name |

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVKZCOJUTUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

rac-2-Despiperidyl-2-amino Repaglinide synthesis pathway

An In-Depth Technical Guide to the Synthesis of rac-2-Despiperidyl-2-amino Repaglinide

Executive Summary

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a novel analogue of the potent oral antidiabetic agent, Repaglinide. The parent drug, Repaglinide, functions by stimulating insulin release from pancreatic β-cells.[1] The synthesis of its analogues is crucial for structure-activity relationship (SAR) studies, impurity profiling, and the development of new chemical entities with potentially improved pharmacological profiles.

This document outlines a convergent synthetic strategy, beginning with a detailed retrosynthetic analysis to identify two key intermediates. We then present robust, step-by-step protocols for the synthesis of these fragments, followed by their strategic coupling and final modification to yield the target molecule. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide field-proven insights for researchers, scientists, and drug development professionals. The proposed pathway is designed to be efficient and logical, relying on established and well-understood chemical transformations.

Introduction: The Rationale for a Novel Analogue

Repaglinide, S(+)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid, is a member of the meglitinide class of blood glucose-lowering drugs.[1] Its rapid onset and short duration of action make it particularly effective for managing postprandial hyperglycemia.[1][2] The molecular structure of Repaglinide features three key pharmacophoric elements: a benzoic acid group, an amide spacer, and an ortho-alkoxy residue, which in this case is a piperidino group.[3]

The target molecule of this guide, this compound, systematically modifies this structure. The piperidine moiety at the 2-position of the phenyl ring is replaced by a primary amino group (-NH₂). Furthermore, the synthesis targets the racemic form, eliminating the need for stereoselective steps and simplifying the process for initial research and analytical standard preparation. The IUPAC name for this target is 4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid.[4]

Synthesizing this analogue serves two primary purposes:

-

Reference Standard: As a potential impurity or metabolite in Repaglinide synthesis or metabolism, an authenticated standard is required for analytical method development and validation.[5]

-

Pharmacological Probe: Altering the lipophilic and hydrogen-bonding characteristics of the ortho-substituent allows for probing its role in receptor binding and overall pharmacological activity.

Retrosynthetic Strategy

A convergent synthesis is the most logical approach for a molecule of this complexity. The central amide bond serves as the ideal point for disconnection. This retrosynthetic analysis breaks the target molecule down into two primary synthons: a diamine (Fragment A) and a substituted phenylacetic acid (Fragment B).

Sources

- 1. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Despiperidyl-2-amino repaglinide | C22H28N2O4 | CID 29977666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

An In-depth Technical Guide to rac-2-Despiperidyl-2-amino Repaglinide: A Core Metabolite

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-2-Despiperidyl-2-amino Repaglinide, a known human metabolite of the anti-diabetic drug Repaglinide.[1][2][3][4] Identified also as Repaglinide M1 Metabolite, this compound is significant in the study of Repaglinide's metabolic fate and is a critical reference standard in impurity profiling during drug manufacturing.[3][4] This document delineates its structural characteristics, physicochemical properties, and the analytical methodologies essential for its identification and quantification. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability in a research and development setting.

Introduction and Significance

Repaglinide is a potent, short-acting oral insulin secretagogue used for the management of type 2 diabetes.[] Its mechanism involves the closure of ATP-dependent potassium channels on pancreatic β-cells, which stimulates insulin secretion.[][6] The metabolic pathway of Repaglinide is a critical aspect of its pharmacological profile, influencing its efficacy and safety. This compound is a key human metabolite formed through oxidative metabolism.[2] Understanding the properties of this metabolite is paramount for several reasons:

-

Pharmacokinetic Studies: Characterizing metabolites is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

-

Safety and Toxicology: Metabolites can have their own pharmacological or toxicological effects. A thorough understanding of their properties is essential for comprehensive safety assessments.

-

Process Chemistry and Quality Control: As a potential impurity or degradant in the bulk drug substance, robust analytical methods are required to detect and quantify this compound to ensure the quality, safety, and efficacy of Repaglinide formulations.[7]

This guide serves as a centralized resource for scientists, providing the necessary technical data and procedural insights for working with this specific Repaglinide-related compound.

Chemical Structure and Identity

The nomenclature "this compound" precisely describes the structural modification from the parent Repaglinide molecule. The piperidinyl moiety is replaced by a primary amino group, resulting in a new chemical entity. The designation "rac-" indicates that the compound is a racemic mixture at the chiral center.

IUPAC Name and Synonyms

-

IUPAC Name: 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid.[2]

-

Common Synonyms: Repaglinide aromatic amine, Repaglinide M1 Metabolite.[1][2][3]

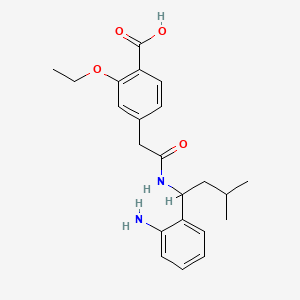

Structural Diagram

The chemical structure of this compound is presented below. The diagram highlights the core benzoic acid derivative structure, the ethoxy group, and the side chain containing the key amino modification.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a metabolite are critical for developing analytical methods, predicting its behavior in biological systems, and for its synthesis and isolation. The properties for this compound are summarized below, with comparative data for the parent drug, Repaglinide, to provide context.

| Property | This compound | Repaglinide (Parent Drug) | Justification/Rationale |

| Molecular Formula | C₂₂H₂₈N₂O₄[2][3][8] | C₂₇H₃₆N₂O₄[9] | The formula reflects the replacement of the C₅H₁₀N piperidinyl group with an NH₂ group. |

| Molecular Weight | 384.47 g/mol [2][3][8] | 452.59 g/mol | The lower molecular weight is consistent with the structural change. |

| Appearance | Off-White to Pale Yellow Solid[1] | White crystalline powder[6] | The presence of the aromatic amine may contribute to a slight coloration compared to the parent drug. |

| Melting Point (°C) | Data not available | 126 - 131 °C[6][10] | Expected to be different from Repaglinide due to changes in crystal lattice energy from the structural modification. |

| pKa | Data not available | 4.19 and 5.78[10][11] | The presence of the basic aromatic amine and the acidic carboxylic acid will result in distinct pKa values, crucial for pH-dependent solubility and HPLC method development. |

| Aqueous Solubility | Data not available | 0.0340 mg/ml (practically insoluble)[10][11] | Solubility is expected to be low and highly pH-dependent, similar to the parent drug. |

| XLogP3 | 4.1[2][4] | ~5.0-5.5 | The replacement of the piperidine ring with a more polar amino group is expected to decrease the lipophilicity. |

Analytical Characterization and Protocols

The robust analytical characterization of this compound is essential for its use as a reference standard and for its detection in complex matrices. A multi-technique approach is required for unambiguous identification and quantification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating Repaglinide and its related compounds.[7][12] The development of a stability-indicating method is crucial to resolve the M1 metabolite from the parent drug and other potential impurities.[13][14]

Rationale for Method Choice: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the moderately polar to nonpolar nature of Repaglinide and its impurities. A C18 column provides the necessary hydrophobic retention, while an acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention.

Workflow for Analytical Method Development

Caption: Workflow for HPLC Method Development.

Exemplar HPLC Protocol:

-

Instrumentation: HPLC or UPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 243 nm or 285 nm.[15]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% B

-

30-32 min: 70% to 30% B

-

32-40 min: 30% B (Equilibration)

-

-

Standard/Sample Preparation: Dissolve accurately weighed standard or sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.

Spectroscopic Identification

For unequivocal structure confirmation, hyphenated techniques and spectroscopic methods are indispensable.[13][16]

-

Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides molecular weight information and fragmentation patterns. For this compound (C₂₂H₂₈N₂O₄), the expected [M+H]⁺ ion would be at m/z 385.21. Tandem MS (MS/MS) experiments would reveal characteristic fragments resulting from the cleavage of the amide bond and losses from the side chain, confirming the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise arrangement of atoms. Key expected signals for the M1 metabolite would include:

-

The disappearance of signals corresponding to the piperidine ring protons.

-

The appearance of a broad signal for the -NH₂ protons on the aromatic ring.

-

Characteristic shifts in the signals of the aromatic protons adjacent to the new amino group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups. The spectrum would be expected to show characteristic stretches for N-H (from both the amide and the new primary amine), C=O (amide and carboxylic acid), and O-H (carboxylic acid).

Formation and Synthesis

This compound is primarily known as a human metabolite of Repaglinide.[2] Its formation in vivo likely occurs via oxidative metabolism mediated by cytochrome P450 enzymes (specifically CYP3A4) in the liver.[]

For its use as a reference standard, chemical synthesis is required. While specific synthesis routes for this exact compound are not detailed in the provided search results, a plausible synthetic strategy can be inferred. The synthesis would likely involve coupling a protected 2-aminophenyl building block with the appropriate carboxylic acid moiety of the Repaglinide backbone. Studies detailing the synthesis of other Repaglinide impurities can provide valuable insights into potential synthetic strategies.[16][17]

Conclusion

This compound is a chemically significant compound in the context of the antidiabetic drug Repaglinide. As a primary human metabolite and potential process impurity, its thorough chemical characterization is non-negotiable for drug development and quality control. This guide has consolidated the available structural and physicochemical data and outlined the critical analytical workflows necessary for its isolation, identification, and quantification. The protocols and data presented herein are intended to provide researchers with a solid, scientifically-grounded foundation for their work with this important Repaglinide-related substance.

References

-

Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. (n.d.). SciSpace. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Reddy, G. S., et al. (2017). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 145, 559-567. Retrieved from [Link]

-

Patel, M., et al. (n.d.). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. International Journal of Drug Development & Research. Retrieved from [Link]

-

Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. Retrieved from [Link]

-

Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. (2018). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Synthesis of Repaglinide Congeners. (n.d.). Taylor & Francis Group. Retrieved from [Link]

-

Impurity profile study of repaglinide. (n.d.). ResearchGate. Retrieved from [Link]

-

Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2023). Yanbu Journal of Engineering and Science. Retrieved from [Link]

-

2-Despiperidyl-2-amino repaglinide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Characterization of Novel Leucine and Polyethylene Glycol Conjugated Prodrugs of Repaglinide. (2019). ResearchGate. Retrieved from [Link]

-

Repaglinide. (n.d.). PubChem. Retrieved from [Link]

-

Repaglinide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Repaglinide Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

Validated analytical methods of repaglinide in bulk and tablet formulations. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2022). Journal of Chemical Health Risks. Retrieved from [Link]

Sources

- 1. This compound | 874908-11-9 [chemicalbook.com]

- 2. This compound | C22H28N2O4 | CID 57826284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Despiperidyl-2-amino repaglinide | C22H28N2O4 | CID 29977666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Repaglinide | 135062-02-1 [chemicalbook.com]

- 7. veeprho.com [veeprho.com]

- 8. GSRS [precision.fda.gov]

- 9. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ijddr.in [ijddr.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medjpps.com [medjpps.com]

- 16. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandf.figshare.com [tandf.figshare.com]

An In-Depth Technical Guide to rac-2-Despiperidyl-2-amino Repaglinide (CAS Number 874908-11-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-2-Despiperidyl-2-amino Repaglinide, a principal metabolite of the anti-diabetic drug Repaglinide. Identified by the CAS number 874908-11-9, this compound, also known as the M1 metabolite, is of significant interest in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This document delves into its physicochemical properties, metabolic pathway, and offers detailed theoretical and practical guidance on its synthesis and analytical characterization. The methodologies presented herein are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools to further investigate this important molecule.

Introduction: The Significance of a Metabolite

Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, widely prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The study of its metabolites is crucial for a complete understanding of its pharmacological profile, including its duration of action, potential for drug-drug interactions, and overall safety.

This compound, designated as the M1 metabolite, is an aromatic amine formed through the oxidative metabolism of the parent drug.[2][3] Understanding the formation and properties of this metabolite is paramount for several reasons:

-

Pharmacokinetic Profiling: Characterizing the formation and clearance of M1 is essential for building a complete pharmacokinetic model of Repaglinide.

-

Drug-Drug Interaction Studies: As the formation of M1 is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, it serves as a biomarker for the activity of this crucial drug-metabolizing enzyme.[3][4]

-

Safety and Toxicology: Although the major metabolites of Repaglinide, including M1, do not contribute to its glucose-lowering effect, the assessment of their potential toxicological properties is a regulatory requirement.[2][3]

-

Impurity Profiling: As a known metabolite, this compound can also be considered a potential process-related impurity or degradant in the manufacturing of Repaglinide.[4]

This guide will provide a detailed exploration of this metabolite, from its fundamental properties to its complex analytical determination.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is the foundation for the development of appropriate analytical methods and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 874908-11-9 | [5][6] |

| Molecular Formula | C₂₂H₂₈N₂O₄ | [5][6] |

| Molecular Weight | 384.47 g/mol | [5][6] |

| IUPAC Name | 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | [4] |

| Alternate Names | Repaglinide M1 Metabolite; Repaglinide aromatic amine | [5][6] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| XLogP3 | 4.1 | [4] |

Structural Diagram:

Caption: Chemical Structure of this compound.

Metabolic Pathway and Synthesis

Metabolic Formation

This compound is a product of the hepatic metabolism of Repaglinide. The biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2C8.[2][3][4] The metabolic cascade involves the N-dealkylation of the piperidine ring of Repaglinide to an intermediate which is further oxidized to the aromatic amine, M1.[7]

Caption: Metabolic pathway of Repaglinide to M1 metabolite.

Proposed Synthetic Route

The synthesis would likely involve the coupling of two key intermediates: a derivative of 2-ethoxy-4-(carboxymethyl)benzoic acid and a chiral amine, (S)-1-(2-aminophenyl)-3-methylbutan-1-amine.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Justification of the Proposed Route:

This proposed synthesis mirrors the convergent approach often used for Repaglinide itself.[8][9] The key difference lies in the use of an amino-substituted phenyl precursor for the chiral amine intermediate, as opposed to the piperidinyl-substituted precursor used for Repaglinide synthesis. The amide coupling reaction is a standard and reliable method for forming the central amide bond of the molecule.

Analytical Methodologies

The accurate and precise quantification of this compound is critical for its role in pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice.

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC method with UV detection can be developed for the routine analysis of this compound, particularly for in vitro studies and for the analysis of bulk drug substance for impurities.

Exemplar HPLC-UV Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5][10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[11] A typical starting ratio could be 70:30 (v/v) organic to aqueous.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: Based on the chromophores present (aromatic rings, amide), a wavelength in the range of 230-280 nm should be evaluated for optimal sensitivity. A starting wavelength of 230 nm is recommended.[11]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

Self-Validation and System Suitability:

Before sample analysis, the method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. System suitability tests, such as theoretical plates, tailing factor, and resolution from adjacent peaks, must be performed before each analytical run to ensure the performance of the chromatographic system.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in biological matrices such as human plasma, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[13][14]

Exemplar LC-MS/MS Protocol:

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is necessary. This can be achieved through:

-

Protein Precipitation: A simple and rapid method involving the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction: Partitioning the analyte of interest into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.

-

-

Chromatographic Conditions: Similar to the HPLC-UV method, a C18 reversed-phase column is typically used. Gradient elution is often employed to achieve better separation and shorter run times.

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is expected to be effective for this molecule due to the presence of basic nitrogen atoms.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) should be monitored. The precursor ion would be the protonated molecule [M+H]⁺.

-

-

Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow for LC-MS/MS Analysis:

Caption: General workflow for LC-MS/MS analysis of biological samples.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a drug substance and the stability-indicating nature of analytical methods. Repaglinide has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[5] The formation of this compound as a degradant under these conditions should be investigated.

Typical Forced Degradation Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

-

Photodegradation: Exposing the drug substance to UV and visible light.

The stressed samples should be analyzed using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify any degradation products, including this compound.

Conclusion

This compound is a key metabolite of Repaglinide that plays a significant role in its overall pharmacology. This technical guide has provided a comprehensive overview of its properties, metabolic formation, and strategies for its synthesis and analysis. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry. A thorough understanding and characterization of this metabolite are essential for the continued safe and effective use of Repaglinide in the treatment of type 2 diabetes mellitus.

References

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (URL: [Link])

-

Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form. (URL: [Link])

-

stability indicating rp-hplc method for estimation of repaglinide in rabbit plasma. (URL: [Link])

-

Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. (URL: [Link])

-

Development and validation of stability indicating method for the determination of repaglinide in pharmaceutical dosage form using high performance liquid chromatography. (URL: [Link])

-

Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. PubMed. (URL: [Link])

-

Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. PubMed. (URL: [Link])

-

Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form. Request PDF. (URL: [Link])

-

Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. (URL: [Link])

-

Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Semantic Scholar. (URL: [Link])

-

REPAGLINIDE. (URL: [Link])

-

Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. ResearchGate. (URL: [Link])

-

An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. (URL: [Link])

- A kind of technique of synthesizing repaglinide.

-

PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only DESCRIPTION PRANDIN (repaglinide) is an oral blood glucose-lowering dru. accessdata.fda.gov. (URL: [Link])

- Repaglinide synthesis process.

-

Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Scirp.org. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Repaglinide. StatPearls - NCBI Bookshelf. (URL: [Link])

Sources

- 1. GSRS [precision.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. This compound | C22H28N2O4 | CID 57826284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. chimia.ch [chimia.ch]

- 9. CN1865253A - Repaglinide synthesis process - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Liquid chromatography-tandem mass spectrometry simultaneous determination of repaglinide and metformin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of rac-2-Despiperidyl-2-amino Repaglinide

Distribution: For Researchers, Scientists, and Drug Development Professionals in Pharmaceutical Analysis and Development.

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of rac-2-Despiperidyl-2-amino Repaglinide, a known impurity and metabolite of the anti-diabetic drug Repaglinide. The guide is structured to provide not just a series of protocols, but a logical, field-proven workflow that a senior application scientist would employ. We will delve into the causality behind experimental choices, emphasizing a self-validating system of analysis. The core of this guide is built upon the synergistic application of modern chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Impurity Profiling

In the realm of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products to ensure their safety and efficacy. This compound is a relevant case study in this context, being a known related substance to Repaglinide. Its structure, closely related to the active pharmaceutical ingredient (API), necessitates a robust analytical strategy for its unambiguous identification.

This guide will walk you through a systematic approach to elucidate the structure of this specific impurity, from initial detection and isolation to the final confirmation of its chemical architecture.

The Elucidation Workflow: A Multi-faceted Approach

The structure elucidation of an unknown or suspected impurity is a puzzle to be solved with a variety of analytical tools. Our workflow is designed to be iterative and confirmatory, ensuring a high degree of confidence in the final proposed structure.

Caption: A logical workflow for the structure elucidation of a pharmaceutical impurity.

Foundational Analysis: High-Performance Liquid Chromatography (HPLC)

The first step in characterizing an impurity is to develop a robust chromatographic method that can separate it from the API and other related substances.

Method Development Philosophy

For Repaglinide and its impurities, a reversed-phase HPLC (RP-HPLC) method is the industry standard. The goal is to achieve a resolution of >1.5 between all known and unknown peaks. A stability-indicating method, which can separate the API from its degradation products, is highly desirable.[1][2]

Recommended HPLC Protocol

| Parameter | Recommended Condition | Rationale |

| Column | C18, 100 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Repaglinide and its analogues.[3] |

| Mobile Phase A | 0.05% Formic Acid in Water | Provides good peak shape and is compatible with MS detection.[3] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC.[2][3] |

| Elution | Gradient | To ensure separation of early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | UV at 245 nm | A common wavelength for the detection of Repaglinide and related compounds.[2] |

Unveiling the Mass: Liquid Chromatography-Mass Spectrometry (LC-MS)

Once chromatographic separation is achieved, the next crucial step is to determine the molecular weight of the impurity and gather information about its structure through fragmentation patterns.

The Power of Tandem Mass Spectrometry (MS/MS)

LC-MS/MS is a powerful tool for the structural characterization of impurities.[1] By selecting the parent ion of the impurity and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides clues about the molecule's substructures.

Predicted Mass and Fragmentation

Based on the known structure of this compound (C₂₂H₂₈N₂O₄), the expected monoisotopic mass is approximately 384.20 g/mol .[4][5]

Expected Fragmentation of this compound

Caption: Predicted key fragmentation pathways for this compound.

LC-MS Protocol

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine and amide functionalities are readily protonated. |

| Scan Mode | Full Scan (for parent ion) and Product Ion Scan (for fragmentation) | To identify the molecular ion and then elucidate its fragments. |

| Collision Energy | Ramped | To obtain a rich fragmentation spectrum. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | For high-resolution mass spectrometry (HRMS) to confirm the elemental composition. |

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence for the molecular weight and substructures, NMR spectroscopy is the gold standard for unambiguous structure elucidation.

The NMR Strategy

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary to piece together the complete molecular structure.

Predicted ¹H and ¹³C NMR Spectral Features

Table of Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Aromatic Protons | 6.5 - 8.0 | Multiplets | Signals from the two substituted benzene rings. |

| -NH₂ Protons | ~5.0 - 6.0 | Broad Singlet | Amine protons, chemical shift can vary with solvent and concentration. |

| -CH-NH- | ~4.5 - 5.5 | Multiplet | Methine proton adjacent to the amide nitrogen. |

| -O-CH₂-CH₃ | ~4.0 | Quartet | Methylene protons of the ethoxy group. |

| -CH₂-CO- | ~3.6 | Singlet | Methylene protons adjacent to the carbonyl group. |

| Isobutyl Protons | 0.8 - 2.0 | Multiplets | Protons of the isobutyl group. |

| -O-CH₂-CH₃ | ~1.4 | Triplet | Methyl protons of the ethoxy group. |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl Carbons (-COOH, -CONH-) | 165 - 175 | Characteristic region for carbonyl carbons. |

| Aromatic Carbons | 110 - 160 | Signals from the two benzene rings. |

| -O-CH₂- | ~60 - 70 | Carbon of the ethoxy group attached to the aromatic ring. |

| -CH-NH- | ~50 - 60 | Methine carbon adjacent to the amide nitrogen. |

| Aliphatic Carbons | 10 - 40 | Carbons of the isobutyl and ethoxy groups. |

NMR Experimental Protocol

| Experiment | Purpose |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Provides information on the number and chemical environment of carbons. |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Identifies proton-proton couplings within the same spin system. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Identifies long-range (2-3 bond) proton-carbon correlations, crucial for connecting fragments of the molecule. |

Concluding the Investigation: Data Synthesis and Structure Confirmation

The final step is to integrate the data from all analytical techniques to build a cohesive and undeniable structural assignment.

-

Elemental Composition: Confirmed by HRMS.

-

Key Functional Groups: Identified from IR spectroscopy (if performed) and characteristic NMR chemical shifts (e.g., carbonyls, amides, aromatics).

-

Molecular Backbone: Assembled using 2D NMR data (COSY and HMBC) to connect the spin systems.

-

Final Verification: The proposed structure must be consistent with all observed data, including the MS fragmentation pattern.

For absolute confirmation, especially for regulatory submissions, a reference standard of this compound would be synthesized and its analytical data compared to that of the isolated impurity.

References

-

Joshi, S., et al. (2018). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 32(14), 1181-1190. Available from: [Link]

-

Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. Available from: [Link]

-

Patel, D. R., et al. (2012). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. Journal of Chemistry, 2013, 1-7. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 2-Despiperidyl-2-amino repaglinide. National Center for Biotechnology Information. Available from: [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Available from: [Link]

-

Sultana, N., et al. (2014). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Journal of Chromatographic Science, 52(7), 637-645. Available from: [Link]

-

Bounoua, N., et al. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Liquid Chromatography & Related Technologies, 39(11), 513-519. Available from: [Link]

-

El-Kassem, L. T. A., et al. (2021). Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 1(4), 1-7. Available from: [Link]

-

SynZeal. (n.d.). Repaglinide EP Impurity B. Available from: [Link]

-

Yanbu Journal of Engineering and Science. (2022). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 19, 1-11. Available from: [Link]

-

Li, Q., et al. (2012). Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl-β-cyclodextrin. Journal of Chromatographic Science, 50(8), 725-729. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structure of repaglinide. Available from: [Link]

-

ResearchGate. (n.d.). Molecular Structure of Repaglinide. Available from: [Link]

-

ThaiScience. (n.d.). Development and validation of a simple stability indicating uplc method for the determination of repaglinide in pharmaceuticals. Available from: [Link]

-

MDPI. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(15), 4998. Available from: [Link]

-

PubMed. (2013). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. Yao Xue Xue Bao, 48(4), 547-53. Available from: [Link]

-

MDPI. (2021). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 26(11), 3254. Available from: [Link]

Sources

- 1. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

The Formation of rac-2-Despiperidyl-2-amino Repaglinide: A Mechanistic Exploration for Pharmaceutical Scientists

Abstract

This technical guide provides an in-depth analysis of the formation mechanism of rac-2-Despiperidyl-2-amino Repaglinide, a known human metabolite of the anti-diabetic drug Repaglinide. Primarily recognized as the M1 metabolite, its principal route of formation is through hepatic oxidative biotransformation. This document will elucidate the enzymatic pathways responsible for its generation, with a focus on the cytochrome P450 system. Furthermore, we will explore the potential for its formation as a degradation product under forced conditions, offering a comprehensive perspective for researchers, and professionals in drug development and quality control.

Introduction to Repaglinide and its Metabolic Profile

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[2] Following oral administration, Repaglinide is rapidly absorbed and extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8, before being excreted.[3][4] This extensive metabolism leads to the formation of several inactive metabolites.

The major metabolites of Repaglinide include:

-

M1: The aromatic amine, scientifically known as this compound.[3]

-

M2: An oxidized dicarboxylic acid.[3]

-

M4: Formed via hydroxylation on the piperidine ring.[3]

This guide will focus on the formation of the M1 metabolite, this compound.

The Primary Formation Pathway: Metabolic Oxidative Biotransformation

The principal and well-documented mechanism for the formation of this compound is through the oxidative metabolism of the parent drug, Repaglinide, in the liver.[3] This biotransformation is a classic example of xenobiotic metabolism, where the body modifies a foreign chemical entity to facilitate its excretion.

The Role of Cytochrome P450 Enzymes

The conversion of Repaglinide to its M1 metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 , with a smaller contribution from CYP2C8 .[3][5] These enzymes are crucial for the metabolism of a vast number of drugs. In the case of Repaglinide, CYP3A4 is the main catalyst for the formation of both M1 and M2 metabolites.[3]

Proposed Metabolic Mechanism

The formation of this compound from Repaglinide involves the oxidative cleavage of the piperidine ring. While the precise step-by-step mechanism at the enzymatic active site is complex, it is proposed to proceed through a series of oxidative reactions. A plausible pathway involves an initial hydroxylation of the piperidine ring, followed by further oxidation leading to ring opening and eventual formation of the primary aromatic amine. This process is a form of N-dealkylation.

The overall transformation can be summarized as follows:

Repaglinide → Intermediate(s) → this compound

The piperidin-1-yl group attached to the phenyl ring is converted into an amino group (-NH2).

Caption: Metabolic pathway of Repaglinide to its M1 metabolite.

Potential Formation as a Degradation Product

While the metabolic pathway is the primary source of this compound in vivo, its formation under pharmaceutical stress conditions (forced degradation) is a critical consideration for drug stability and impurity profiling.

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] Repaglinide has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[1][6][7]

Insights from Forced Degradation Studies

Several studies have investigated the degradation of Repaglinide under various stress conditions as per ICH guidelines.

| Stress Condition | Temperature | Degradation Observed | Reference |

| 0.1 M HCl | 75°C | Significant Degradation (38.32%) | [7] |

| 0.1 M NaOH | 75°C | Significant Degradation | [8] |

| 3% H₂O₂ | 75°C | Significant Degradation (21.75%) | [7] |

| Thermal & Photolytic | Not specified | Stable | [1] |

While these studies confirmed the degradation of Repaglinide, the detailed structures of all resulting degradation products are not always fully elucidated in the literature. One study identified six degradation products under hydrolytic and oxidative stress, and another reported nine new degradation products.[1][6] The formation of this compound as one of these degradants is plausible, particularly under oxidative stress, which could mimic the metabolic pathway to some extent. The piperidine ring, while generally stable, could be susceptible to cleavage under harsh oxidative conditions.[9]

Proposed Chemical Degradation Mechanism

The formation of this compound via chemical degradation would likely involve an oxidative pathway targeting the N-phenyl piperidine moiety. Strong oxidizing agents could potentially initiate a reaction cascade similar to the enzymatic one, involving hydroxylation and subsequent ring opening.

Caption: Workflow for investigating degradation products.

Experimental Protocols

For research and quality control purposes, the following protocols provide a framework for studying the formation of this compound.

Protocol for In Vitro Metabolic Study

This protocol is designed to confirm the formation of the M1 metabolite using human liver microsomes.

Objective: To monitor the formation of this compound from Repaglinide in an in vitro metabolic system.

Materials:

-

Repaglinide

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Repaglinide stock solution to a final concentration relevant for metabolic studies (e.g., 1 µM).

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify Repaglinide and this compound.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Repaglinide.[7][8]

Objective: To investigate the formation of this compound under stress conditions.

Materials:

-

Repaglinide drug substance

-

0.1 M HCl

-

0.1 M NaOH

-

3% H₂O₂

-

Methanol

-

HPLC or UPLC system with a mass spectrometer (LC-MS)

Procedure:

-

Preparation of Stock Solution: Dissolve a known amount of Repaglinide in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution (e.g., at 75°C) for a defined period. Cool and neutralize with 0.1 M NaOH.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat as above. Cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at a controlled temperature (e.g., 75°C) for a defined period.

-

Analysis: Analyze the stressed samples, along with an unstressed control, by a validated stability-indicating LC-MS method. Compare the retention time and mass spectrum with a reference standard of this compound to confirm its presence and quantify its formation.

Conclusion

The formation of this compound is a well-established consequence of the oxidative metabolism of Repaglinide, primarily mediated by the CYP3A4 enzyme. For drug development professionals, understanding this metabolic pathway is crucial for predicting drug-drug interactions and pharmacokinetic variability. While the piperidine moiety in Repaglinide is generally stable, forced degradation studies indicate its susceptibility to degradation under oxidative and hydrolytic stress. The potential for this compound to be formed as a chemical degradant, particularly under oxidative conditions, warrants further investigation through rigorous impurity profiling and structural elucidation. The protocols provided in this guide offer a starting point for such investigations, ensuring the comprehensive characterization of Repaglinide and its related substances, which is paramount for ensuring drug quality, safety, and efficacy.

References

-

Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance - ResearchGate. (URL: [Link])

-

Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed. (URL: [Link])

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (URL: [Link])

-

Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide - ResearchGate. (URL: [Link])

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])

-

Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

-

Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. (URL: [Link])

-

Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed. (URL: [Link])

-

Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - MDPI. (URL: [Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

Sources

- 1. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Repaglinide Metabolites

Abstract

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, resulting in a series of metabolites. This technical guide provides a comprehensive exploration of the biological activities of these metabolites, consolidating current scientific understanding for researchers, scientists, and drug development professionals. We delve into the metabolic pathways of Repaglinide, the enzymatic drivers of these transformations, and critically, the pharmacological and toxicological profiles of its primary metabolic products. This guide is structured to offer not just a review of the existing data, but also to provide actionable, field-proven insights into the experimental methodologies required to assess the biological impact of these compounds.

Introduction: The Clinical Context and Metabolic Fate of Repaglinide

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[1] This action is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane, leading to their closure.[1] The subsequent membrane depolarization and influx of calcium ions trigger the exocytosis of insulin-containing granules.[2] The rapid onset and short duration of action of Repaglinide make it particularly effective in controlling postprandial hyperglycemia.[3]

Following oral administration, Repaglinide is rapidly and almost completely absorbed, but its bioavailability is subject to considerable first-pass metabolism in the liver.[4] The biotransformation of Repaglinide is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C8 and CYP3A4 playing pivotal roles.[2][5] This extensive metabolism leads to the formation of several metabolites, which are predominantly excreted in the bile and feces.[5] Understanding the biological activity of these metabolites is paramount for a complete comprehension of Repaglinide's clinical pharmacology and for anticipating potential drug-drug interactions.

The Metabolic Landscape of Repaglinide

The metabolism of Repaglinide gives rise to several key metabolites. The primary metabolites of interest are:

-

M1 (Aromatic Amine): Formed through the N-dealkylation of the piperidine ring.[2]

-

M2 (Oxidized Dicarboxylic Acid): A major metabolite in vivo, resulting from the oxidative opening of the piperidine ring.[6]

-

M4 (Hydroxylated Piperidine): Generated by hydroxylation on the piperidine ring system.[2]

Other minor metabolites, such as M0-OH (hydroxylation on the isopropyl moiety) and M5, have also been identified.[2] The formation of these metabolites is catalyzed by specific CYP isoenzymes, with CYP3A4 primarily responsible for the formation of M1 and M2, while CYP2C8 is the main catalyst for the generation of M4.[5]

Diagram: Repaglinide Metabolic Pathways

Caption: Metabolic conversion of Repaglinide by CYP3A4 and CYP2C8.

Biological Activity of Repaglinide Metabolites: A Focus on Hypoglycemic Potential

A critical aspect of the pharmacological assessment of Repaglinide metabolites is their potential to exert hypoglycemic effects. Extensive research has consistently demonstrated that the primary metabolites of Repaglinide—M1, M2, and M4—do not possess clinically relevant glucose-lowering activity.[3][5] This lack of activity is attributed to their significantly diminished or absent ability to interact with and block the K-ATP channels on pancreatic β-cells.

While direct quantitative data on the binding affinities and inhibitory concentrations (IC50) of the metabolites on the K-ATP channel are not extensively published in peer-reviewed literature, the collective evidence from preclinical and clinical studies supports their pharmacological inertness in this regard. The primary mechanism of action of Repaglinide is exquisitely dependent on its specific chemical structure, which allows for high-affinity binding to the SUR1 subunit.[7] The metabolic transformations that produce M1, M2, and M4 alter these crucial structural features, thereby abrogating their ability to modulate K-ATP channel activity and stimulate insulin secretion.

Comparative Pharmacological Data

To contextualize the inactivity of the metabolites, it is essential to consider the potent activity of the parent compound, Repaglinide.

| Compound | Target | Activity (IC50) | Source |

| Repaglinide | K-ATP Channel (Kir6.2/SUR1) | ~21 nM | [8] |

| Metabolite M1 | K-ATP Channel | No significant activity reported | [3][5] |

| Metabolite M2 | K-ATP Channel | No significant activity reported | [3][5] |

| Metabolite M4 | K-ATP Channel | No significant activity reported | [3][5] |

Toxicological Profile of Repaglinide Metabolites

The safety profile of a drug is not solely determined by the parent compound but also by its metabolites. For Repaglinide, the available toxicological data, including in vitro cytotoxicity and genotoxicity studies, have largely focused on the parent drug.[9] While specific, comprehensive toxicological assessments of the isolated metabolites are not widely available in the public domain, the long-standing clinical use of Repaglinide and the understanding that these metabolites are the primary products of its clearance provide indirect evidence of their general lack of significant toxicity at therapeutic concentrations.

It is a standard practice in drug development to assess the genotoxic potential of major metabolites. While detailed public reports on Ames tests or micronucleus assays specifically for M1, M2, and M4 are scarce, the regulatory approval of Repaglinide implies that such assessments were conducted and did not reveal significant concerns.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of Repaglinide metabolites, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for such investigations.

In Vitro Assessment: Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is a cornerstone for evaluating the insulinotropic potential of a compound. This protocol is designed for use with pancreatic β-cell lines (e.g., INS-1E) or isolated pancreatic islets.

Objective: To determine if Repaglinide metabolites can stimulate insulin secretion from pancreatic β-cells at low and high glucose concentrations.

Materials:

-

Pancreatic β-cell line (e.g., INS-1E) or isolated rodent/human pancreatic islets.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Low glucose KRB buffer (e.g., 2.8 mM glucose).

-

High glucose KRB buffer (e.g., 16.7 mM glucose).

-

Repaglinide (positive control).

-

Repaglinide metabolites (M1, M2, M4).

-

Insulin ELISA kit.

-

Cell lysis buffer.

-

BCA protein assay kit.

Step-by-Step Methodology:

-

Cell Culture/Islet Preparation: Culture β-cells to confluence in appropriate multi-well plates or prepare isolated islets for the assay.

-

Pre-incubation: Gently wash the cells/islets twice with a pre-warmed, glucose-free KRB buffer. Then, pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.[10]

-

Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Insulin Secretion: Remove the low glucose buffer and add the treatment solutions:

-

Low glucose KRB buffer (negative control).

-

High glucose KRB buffer (positive control for glucose response).

-

Low glucose KRB buffer + Repaglinide (positive control for drug response).

-

Low glucose KRB buffer + varying concentrations of each Repaglinide metabolite.

-

High glucose KRB buffer + varying concentrations of each Repaglinide metabolite.

-

-

Incubation: Incubate the plates for 1-2 hours at 37°C.[10]

-

Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.[10]

-

Cell Lysis and Protein Quantification: Lyse the remaining cells in the wells and determine the total protein content using a BCA assay. This will be used for normalization of insulin secretion data.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA kit according to the manufacturer's instructions.[10]

-

Data Analysis: Normalize the insulin secretion data to the total protein content. Compare the insulin secretion in the presence of the metabolites to the basal and stimulated controls.

Diagram: In Vitro GSIS Experimental Workflow

Caption: Workflow for the in vitro glucose-stimulated insulin secretion assay.

In Vivo Assessment: Hypoglycemic Activity in a Rodent Model

Objective: To evaluate the in vivo effect of Repaglinide metabolites on blood glucose levels in a suitable animal model.

Materials:

-

Diabetic rodent model (e.g., streptozotocin-induced diabetic rats or mice).

-

Repaglinide (positive control).

-

Repaglinide metabolites (M1, M2, M4).

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Glucometer and test strips.

-

Oral gavage needles.

Step-by-Step Methodology:

-

Animal Acclimatization and Induction of Diabetes: Acclimatize animals to the housing conditions. Induce diabetes using a standard protocol (e.g., a single intraperitoneal injection of streptozotocin). Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL).

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water before the experiment.

-

Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.

-

Dosing: Administer the following treatments via oral gavage:

-

Vehicle control.

-

Repaglinide at a known effective dose.

-

Repaglinide metabolites at various doses.

-

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

Data Analysis: Plot the mean blood glucose levels versus time for each treatment group. Calculate the area under the curve (AUC) for the blood glucose-lowering effect. Compare the effects of the metabolites to the vehicle and Repaglinide-treated groups.

Analytical Methodologies for Metabolite Quantification

Accurate quantification of Repaglinide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol for HPLC-MS/MS Quantification of Repaglinide and its Metabolites in Plasma

Objective: To develop and validate a robust HPLC-MS/MS method for the simultaneous quantification of Repaglinide, M1, M2, and M4 in plasma samples.

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.[11]

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Repaglinide, M1, M2, M4, and the internal standard need to be optimized. |

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Diagram: Analytical Workflow for Metabolite Quantification

Caption: Workflow for the quantification of Repaglinide and its metabolites.

Conclusion and Future Directions

For drug development professionals, the case of Repaglinide underscores the importance of a thorough characterization of metabolite pharmacology and toxicology. While the primary metabolites of Repaglinide appear to be benign, this is not always the case for other therapeutic agents.

Future research could focus on obtaining more precise quantitative data on the interaction (or lack thereof) of Repaglinide's metabolites with the K-ATP channel subunits. Such data would further solidify our understanding of their biological inertness. Additionally, more detailed public-domain toxicological studies on the individual metabolites would provide an even more comprehensive safety picture.

References

- Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314.

-

PharmGKB. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]

- Hatorp, V. (2002). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 41(7), 471–483.

- Ding, M., Zhang, M., & Wu, J. (2019). The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel. Cell Reports, 27(6), 1846–1855.e4.

- Dörschner, M., Löffler, M., & Scharffetter-Kochanek, K. (2000). Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels. Diabetologia, 43(8), 1067–1075.

- Iwasaki, M., Mita, T., Azuma, K., Katakami, N., Osonoi, T., Watada, H., & Shimomura, I. (2018). Characteristics of Repaglinide Effects on Insulin Secretion.

- Hansen, J. B., Hansen, A. M., & Fuhlendorff, J. (2002). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with Nateglinide: A Comparison with Sulfonylureas and Repaglinide. Diabetes, 51(Suppl 1), S368–S375.

- Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(4), 235-244.

- Yamada, S., Itoh, M., & Murayama, N. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(3), 486–495.

- Gan, J., Kertesz, V., & Van Berkel, G. J. (2015). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 453-459.

- Dabrowski, M., Wahl, M. A., & Greger, R. (2005). Kir6.2-dependent high-affinity repaglinide binding to beta-cell K(ATP) channels. British Journal of Pharmacology, 144(4), 551–557.

-

Al-Hiari, Y. M., & Al-Smadi, M. A. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Semantic Scholar. [Link]

- Saini, V., Saini, M. K., & Singh, G. (2011). In vivo and cytotoxicity evaluation of repaglinide-loaded binary solid lipid nanoparticles after oral administration to rats. Journal of Pharmacy and Pharmacology, 63(1), 37-45.

-

ResearchGate. (2025). (PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. [Link]

-

Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Scientific Research Publishing. [Link]

-

Frias, J. P. (2023). Repaglinide. StatPearls. [Link]

-

Yamada, S., Itoh, M., & Murayama, N. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. PubMed. [Link]

-

Saini, V., Saini, M. K., & Singh, G. (2011). In Vivo and Cytotoxicity Evaluation of Repaglinide-Loaded Binary Solid Lipid Nanoparticles After Oral Administration to Rats. ResearchGate. [Link]

- Malaisse, W. J., & Sener, A. (1996). Effect of repaglinide upon nutrient metabolism, biosynthetic activity, cationic fluxes and insulin release in rat pancreatic islets. European Journal of Pharmacology, 309(2), 195–202.

- Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2004). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. Clinical Pharmacology & Therapeutics, 76(5), 419–429.

- Niemi, M., Backman, J. T., & Neuvonen, P. J. (2003). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. British Journal of Clinical Pharmacology, 55(2), 145–152.

- Li, Y., Xu, Y., & Shen, Y. (2018). Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. Experimental and Therapeutic Medicine, 16(3), 2091–2098.

- Lee, J., Lee, H., & Kim, S. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Molecules, 25(23), 5576.

-

ResearchGate. (2018). (PDF) Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. [Link]

- Kim, S. J., Lee, H., & Lee, J. Y. (2017). Implications of intercorrelation between hepatic CYP3A4‐CYP2C8 enzymes for the evaluation of drug–drug interactions: a case study with repaglinide. CPT: Pharmacometrics & Systems Pharmacology, 6(11), 743–750.

- Stolarczyk, M., Apola, A., & Kubik, Ł. (2021). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 26(11), 3192.

Sources

- 1. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kir6.2-dependent high-affinity repaglinide binding to beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. In vivo and cytotoxicity evaluation of repaglinide-loaded binary solid lipid nanoparticles after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Metabolism of Repaglinide

This guide provides a comprehensive technical overview of the in vitro metabolic pathways of Repaglinide, an antidiabetic agent of the meglitinide class. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for practical application in a laboratory setting.

Introduction: The Clinical and Metabolic Profile of Repaglinide

Repaglinide is a short-acting insulin secretagogue used to manage type 2 diabetes mellitus.[1][2] It stimulates insulin release from pancreatic β-cells by blocking ATP-dependent potassium channels.[1] Characterized by rapid absorption and a short half-life of approximately one hour, Repaglinide is administered preprandially to control post-meal glucose excursions.[3]

The drug's efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. Less than 2% of an oral dose is excreted unchanged, highlighting the critical role of metabolic clearance in its disposition.[3] The primary routes of elimination are oxidative biotransformation and direct conjugation with glucuronic acid, with metabolites being excreted mainly via the bile.[1][4] Notably, these metabolites do not possess clinically relevant hypoglycemic activity.[1][4] A thorough understanding of its in vitro metabolism is therefore paramount for predicting in vivo pharmacokinetics, assessing drug-drug interaction (DDI) potential, and ensuring patient safety.

The Enzymatic Landscape of Repaglinide Biotransformation

The biotransformation of Repaglinide is a multi-pathway process dominated by the cytochrome P450 (CYP) enzyme system, with contributions from UDP-glucuronosyltransferases (UGTs).[5] The two principal enzymes responsible for its oxidative metabolism are CYP2C8 and CYP3A4 .[1][3][6] This dual-enzyme clearance pathway is a key characteristic of Repaglinide's disposition and has significant implications for its clinical pharmacology.

The Duality of CYP2C8 and CYP3A4

Initial studies identified CYP3A4 as a major contributor to Repaglinide metabolism. However, clinical DDI studies involving potent CYP3A4 modulators showed a less-than-expected impact on Repaglinide's pharmacokinetics, suggesting the involvement of other significant pathways.[3] Subsequent research definitively established CYP2C8 as an equally important, if not predominant, enzyme in its clearance.[3][6][7]